molecular formula C14H15NO2S B2408881 2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide CAS No. 2379972-96-8

2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide

Cat. No. B2408881
CAS RN: 2379972-96-8
M. Wt: 261.34
InChI Key: OFYDMTHPGPINEI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide, also known as CTAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide acts as an agonist for TLR7 and TLR8, leading to the activation of downstream signaling pathways. This results in the production of various immune-related molecules, including interferons, interleukins, and chemokines. 2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide has also been found to activate the NF-κB pathway, which plays a crucial role in inflammation and immune responses.
Biochemical and Physiological Effects:
2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide has been found to have various biochemical and physiological effects. It has been shown to enhance the production of type I interferons, which play a crucial role in antiviral responses. 2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide has also been found to induce the production of pro-inflammatory cytokines, leading to increased inflammation. Additionally, 2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide has been found to enhance the activation of dendritic cells, which play a crucial role in initiating immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide is its ability to modulate the function of TLR7 and TLR8, which are crucial components of the innate immune system. This makes 2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide a valuable tool for studying immune-related processes in vitro and in vivo. However, one of the limitations of 2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for 2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide research. One potential area of research is the development of 2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide in various disease models, including infectious diseases, cancer, and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of 2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide on the immune system. Overall, 2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide has the potential to be a valuable tool in medical research, and further studies are needed to explore its full range of applications.

Synthesis Methods

The synthesis of 2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide involves the reaction of furan-2-ylthiophene-2-carbaldehyde with cyclopropylmethylamine, followed by the addition of acetic anhydride. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide has been found to have potential applications in medical research, particularly in the field of immunology. It has been shown to modulate the function of Toll-like receptors (TLRs), which play a crucial role in the innate immune system. 2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide has been found to enhance the activation of TLR7 and TLR8, leading to increased production of cytokines, chemokines, and other immune-related molecules.

properties

IUPAC Name

2-cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-14(6-10-3-4-10)15-8-12-7-11(9-18-12)13-2-1-5-17-13/h1-2,5,7,9-10H,3-4,6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYDMTHPGPINEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCC2=CC(=CS2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide

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